molecular formula C5H10ClF2NO B6162854 (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis CAS No. 2007909-87-5

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis

Cat. No.: B6162854
CAS No.: 2007909-87-5
M. Wt: 173.6
InChI Key:
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Description

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, is a chemical compound characterized by the presence of a cyclobutane ring substituted with a difluoromethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethoxy-substituted precursor with an amine source in the presence of a cyclization agent. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoromethoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted cyclobutanones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, involves its interaction with specific molecular targets. The difluoromethoxy and amine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-3-(trifluoromethoxy)cyclobutan-1-amine hydrochloride, cis
  • (1s,3s)-3-(methoxy)cyclobutan-1-amine hydrochloride, cis
  • (1s,3s)-3-(fluoromethoxy)cyclobutan-1-amine hydrochloride, cis

Uniqueness

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis, is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

2007909-87-5

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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